molecular formula C9H5NO3 B12868357 Benzo[d]oxazole-2,6-dicarbaldehyde

Benzo[d]oxazole-2,6-dicarbaldehyde

Cat. No.: B12868357
M. Wt: 175.14 g/mol
InChI Key: JNJWYDQGDHNGKQ-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,6-dicarbaldehyde is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two aldehyde groups at positions 2 and 6. This compound is part of the benzoxazole family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]oxazole-2,6-dicarbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under acidic conditions. One common method includes the cyclization of 2-aminophenol with glyoxylic acid to form the benzoxazole ring, followed by formylation to introduce the aldehyde groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]oxazole-2,6-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d]oxazole-2,6-dicarbaldehyde involves its interaction with various molecular targets. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole-2-thiol
  • Benzo[d]oxazole-2-carboxylic acid
  • Benzo[d]oxazole-2,6-dimethanol

Uniqueness

Benzo[d]oxazole-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1,3-benzoxazole-2,6-dicarbaldehyde

InChI

InChI=1S/C9H5NO3/c11-4-6-1-2-7-8(3-6)13-9(5-12)10-7/h1-5H

InChI Key

JNJWYDQGDHNGKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)C=O

Origin of Product

United States

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